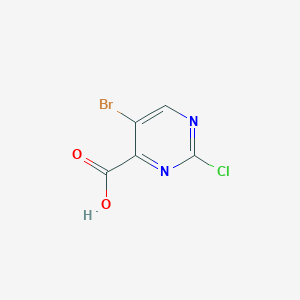

5-Bromo-2-chloropyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

5-bromo-2-chloropyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN2O2/c6-2-1-8-5(7)9-3(2)4(10)11/h1H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASACTXZHBMRYEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743937 | |

| Record name | 5-Bromo-2-chloropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933739-55-0 | |

| Record name | 5-Bromo-2-chloro-4-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933739-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chloropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Summary of key parameters and results from one-step synthesis method examples.

Use of Organic Amines as Catalysts in Chlorination

The chlorination step utilizes organic amines such as:

- Triethylamine

- Diisopropylethylamine

- N,N-Dimethylaniline

- N,N-Dimethylbenzylamine

These amines act as catalysts and acid scavengers, facilitating the substitution of hydroxyl groups by chlorine from phosphorus oxychloride. The choice and molar ratio of amine influence reaction efficiency and product purity.

Synthesis of 5-Bromo-2-tert-butyl-pyrimidine-4-carboxylic Acid as a Model for Carboxylic Acid Derivatives

A related compound, 5-bromo-2-tert-butyl-pyrimidine-4-carboxylic acid , has been synthesized from mucobromic acid and pivalamidine hydrochloride through a multi-step process involving:

- Formation of sodium ethoxide in ethanol.

- Reaction with tert-butylcarbamidine hydrochloride.

- Addition of mucobromic acid in ethanol at controlled temperatures (50–55 °C).

- Acidification and crystallization to isolate the product.

This method yields the carboxylic acid derivative with good purity and yield, demonstrating a feasible synthetic route for pyrimidine carboxylic acids bearing bromine substituents.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as amides or esters.

Reduction: Reduction reactions can be performed to convert the halogenated pyrimidine into less halogenated or non-halogenated derivatives.

Substitution: The halogen atoms on the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Substitution: Nucleophiles like amines or alcohols, along with bases like sodium hydroxide (NaOH), are used for substitution reactions.

Major Products Formed:

Oxidation: Amides, esters, and carboxylic acids.

Reduction: Pyrimidines with fewer or no halogen atoms.

Substitution: Substituted pyrimidines with various functional groups.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 5-Bromo-2-chloropyrimidine-4-carboxylic acid serves as a crucial intermediate in the synthesis of various organic compounds. It is utilized in:

- Synthesis of Pharmaceuticals : The compound is instrumental in developing drugs, particularly those targeting specific biological pathways. For instance, it is a precursor for macitentan, an endothelin receptor antagonist used in treating pulmonary hypertension .

- Building Block for Complex Molecules : It acts as a versatile building block for creating more complex structures through various chemical reactions, including cross-coupling reactions with organometallics .

Biology

The compound plays a role in biological research by:

- Studying Biological Pathways : Researchers utilize it to investigate the effects of halogenated pyrimidines on biological systems, aiding in understanding cellular mechanisms and potential therapeutic targets.

- Potential Therapeutic Applications : Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer properties due to its interaction with specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound is notable for its:

- Pharmaceutical Development : It is involved in synthesizing various inhibitors that can modulate biological activity, making it essential for drug discovery processes .

Halogenation Reactions

A prevalent method includes the halogenation of 2,4-dichloropyrimidine using bromine under controlled conditions to ensure selectivity. This reaction often occurs in solvents like dichloromethane at regulated temperatures.

One-step Synthesis Method

Recent advancements have led to the development of a one-step synthesis method that simplifies production while enhancing efficiency and reducing environmental impact. This method utilizes 2-hydroxypyrimidine and hydrobromic acid under the catalysis of hydrogen peroxide, significantly improving yield and purity compared to traditional methods .

Macitentan Development

Macitentan is a notable drug synthesized using this compound as an intermediate. This drug has been approved for treating pulmonary hypertension and demonstrates the compound's relevance in pharmaceutical applications .

Anticancer Research

Studies exploring the anticancer potential of halogenated pyrimidines have highlighted the role of compounds like this compound in modulating cancer cell growth and apoptosis pathways. These findings underscore its potential as a lead compound in cancer drug development.

Mechanism of Action

The mechanism by which 5-Bromo-2-chloropyrimidine-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The halogen atoms on the pyrimidine ring enhance its reactivity, allowing it to bind to specific enzymes or receptors. This binding can modulate biological processes, leading to therapeutic effects.

Comparison with Similar Compounds

The following analysis compares 5-bromo-2-chloropyrimidine-4-carboxylic acid with structurally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Similarity Scores

Key Observations:

Substituent Electronic Effects :

- The bromine atom at position 5 acts as an electron-withdrawing group, enhancing the electrophilicity of the pyrimidine ring. This facilitates nucleophilic substitution reactions, such as Suzuki couplings .

- The chlorine atom at position 2 directs further functionalization at positions 4 and 6 due to its meta-directing nature .

- Methylsulfonyl (CH₃SO₂) or methylthio (CH₃S) groups at position 2 alter electronic and steric profiles compared to chlorine, impacting solubility and reactivity .

- Functional Group Influence: The carboxylic acid at position 4 increases acidity (pKa ~2–3) and enables salt formation or conjugation with amines/alcohols, making it valuable in prodrug design . Replacing the carboxylic acid with an amino group (as in 4-amino-5-bromo-2-chloropyrimidine) shifts the compound’s application toward nucleophilic reactions or hydrogen-bonding interactions in crystal packing .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

Biological Activity

5-Bromo-2-chloropyrimidine-4-carboxylic acid is a halogenated pyrimidine derivative with the molecular formula CHBrClNO. This compound is notable for its unique halogenation pattern, which significantly influences its chemical reactivity and biological activity. Its structure includes a bromine and a chlorine atom on the pyrimidine ring, which enhances its potential for various biological interactions.

The compound undergoes several types of chemical reactions, including:

- Oxidation : The carboxylic acid group can be oxidized to form derivatives like amides or esters.

- Reduction : Reduction can convert the halogenated pyrimidine into less halogenated or non-halogenated derivatives.

- Substitution : The halogen atoms can participate in nucleophilic substitution reactions with various nucleophiles, making it a versatile building block in organic synthesis.

This compound interacts with specific molecular targets, modulating biological processes that can lead to therapeutic effects. The halogen atoms enhance its reactivity, allowing it to bind effectively to enzymes or receptors involved in various biological pathways.

Pharmacological Applications

Research indicates that this compound has potential applications in several areas:

- Anti-inflammatory Properties : It has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. For example, molecular docking studies have shown that related compounds can inhibit COX-2 with significant potency, suggesting a similar potential for this compound .

- Anticancer Activity : The compound's structure allows it to be used as a starting material for synthesizing potent anticancer agents. For instance, derivatives of pyrimidines have been reported to exhibit high potency against various cancer cell lines through mechanisms such as apoptosis induction and modulation of signaling pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example, studies on similar compounds have shown that polar substituents at specific positions on the ring can enhance activity against targets like Aurora kinases, which are implicated in cancer progression .

Comparative Analysis with Related Compounds

The following table summarizes the properties and activities of this compound compared to similar compounds:

| Compound Name | IC (nM) | Biological Activity | Key Features |

|---|---|---|---|

| This compound | TBD | Potential anti-inflammatory and anticancer | Halogenated pyrimidine structure |

| 5-Fluorouracil | 0.1 | Anticancer | Fluorinated pyrimidine; inhibits thymidylate synthase |

| 2,4-Dichloropyrimidine | TBD | Antiviral | Lacks bromine; used in antiviral therapies |

| CX-5011 (derived from pyrimidines) | 1.0 | Analgesic | Potent CK2 inhibitor with analgesic properties |

Case Study 1: Inhibition of COX Enzymes

In a recent study, derivatives of pyrimidines similar to this compound were evaluated for their COX inhibitory activity. One compound demonstrated an IC value of 1.16 µM against COX-2, indicating strong anti-inflammatory potential comparable to established drugs like celecoxib .

Case Study 2: Anticancer Activity

Research involving the synthesis of tricyclic pyrimido[4,5-c]quinoline core structures derived from halogenated pyrimidines showed promising anticancer properties. These compounds exhibited significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the pyrimidine structure could yield effective therapeutic agents .

Q & A

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Methodology :

- Reproduce conditions : Ensure identical purification methods (e.g., recrystallization solvent).

- Cross-validate : Compare with structurally related compounds (e.g., 5-Bromo-2-chloropyrimidine, mp 78–80°C) .

- Purity assessment : Use elemental analysis (C, H, N) to rule out solvent contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.